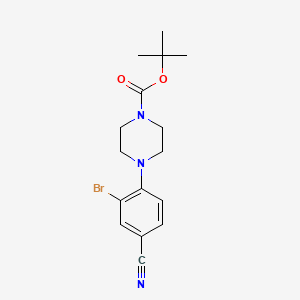

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate

Description

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate is a piperazine-derived small molecule featuring a tert-butoxycarbonyl (Boc) protecting group, a bromine atom at the 2-position, and a cyano group at the 4-position of the phenyl ring. This compound serves as a versatile intermediate in medicinal chemistry, particularly in the synthesis of bioactive molecules such as kinase inhibitors, PROTAC degraders, and covalent binders. The bromine substituent enables cross-coupling reactions (e.g., Suzuki or Buchwald–Hartwig), while the cyano group enhances electron-withdrawing properties, influencing reactivity and molecular interactions . Its structural rigidity and functional group diversity make it valuable for structure-activity relationship (SAR) studies in drug discovery.

Properties

IUPAC Name |

tert-butyl 4-(2-bromo-4-cyanophenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BrN3O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)14-5-4-12(11-18)10-13(14)17/h4-5,10H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIRIMNILIOAEHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

tert-Butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate, with the CAS number 1163248-18-7, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C16H20BrN3O2

- Molecular Weight : 366.25 g/mol

- IUPAC Name : tert-butyl 4-(2-bromo-4-cyanophenyl)-1-piperazinecarboxylate

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance, derivatives of piperazine have shown significant cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 (Breast cancer) | 15.63 | Induces apoptosis via p53 activation |

| Compound B | A549 (Lung cancer) | 0.11 | Microtubule destabilization |

| tert-Butyl derivative | U-937 (Leukemia) | TBD | TBD |

These findings suggest that modifications to the piperazine structure can enhance anticancer activity, potentially through mechanisms involving apoptosis and cell cycle arrest .

Neuroprotective Effects

Emerging evidence indicates that certain piperazine derivatives exhibit neuroprotective properties. The P2X7 receptor has been identified as a target for neuroinflammation, and compounds like this compound may modulate this receptor's activity, thereby influencing neuroinflammatory processes .

Case Studies

-

Study on Anticancer Activity :

A study conducted on a series of piperazine derivatives demonstrated that modifications, including bromination and cyanation, significantly increased cytotoxicity against MCF-7 and U-937 cell lines. The study utilized flow cytometry to confirm that these compounds induce apoptosis in a dose-dependent manner . -

Neuroinflammation Research :

Research utilizing positron emission tomography (PET) imaging has suggested that targeting the P2X7 receptor with piperazine derivatives could provide new avenues for treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects. Below is a comparative analysis:

Physical and Spectral Properties

- Melting Points: Bromine and cyano substituents increase molecular weight, leading to higher melting points compared to amino or formyl analogs (e.g., 180–200°C vs. 150–170°C) .

- Solubility: The nitro derivative exhibits lower aqueous solubility due to hydrophobicity, while the amino analog is more polar .

- Spectral Data: ¹H NMR: Aromatic protons for the target compound appear as doublets (δ 7.5–8.0 ppm), whereas the amino analog shows broad NH₂ signals (δ 5.5–6.0 ppm) . MS (ESI): Molecular ion peaks align with theoretical masses (e.g., [M+H]⁺ = 408.1 for the target compound) .

Q & A

Q. What are the standard synthetic routes for tert-butyl 4-(2-bromo-4-cyanophenyl)-piperazine-1-carboxylate, and what reaction conditions are critical for achieving high yields?

The synthesis typically involves nucleophilic aromatic substitution or Buchwald-Hartwig coupling to functionalize the piperazine ring. For example, tert-butyl piperazine derivatives are often synthesized by reacting brominated aryl halides with Boc-protected piperazine under reflux in polar aprotic solvents (e.g., 1,4-dioxane) with a base like potassium carbonate . Key parameters include:

- Temperature : Reflux conditions (~100–120°C) to activate the aryl halide.

- Catalyst : Transition-metal catalysts (e.g., Pd) for coupling reactions.

- Purification : Silica gel chromatography with gradients of hexane/ethyl acetate (4:1 to 8:1) to isolate the product .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR to confirm the piperazine backbone, bromo, and cyano substituents. Deuterated solvents (e.g., CDCl) may cause shifts in aromatic protons due to solvent polarity .

- Mass Spectrometry (MS) : ESI-MS to verify molecular weight (e.g., [M+H]+ or [M+Na]+ ions). Fragmentation patterns can confirm the tert-butyl group loss (e.g., m/z 243 [M+H-100]+) .

- HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. How do the bromo and cyano substituents influence the compound’s reactivity in cross-coupling reactions?

The bromo group acts as a leaving group in Suzuki-Miyaura or Ullmann couplings, enabling aryl-aryl bond formation. The cyano group can stabilize intermediates via resonance and participate in nucleophilic additions (e.g., hydrolysis to carboxylic acids). Steric hindrance from the tert-butyl group may slow down reactions at the piperazine nitrogen .

Advanced Questions

Q. How can researchers optimize the coupling efficiency of the bromo-substituted aryl group during piperazine ring functionalization?

- Solvent Selection : High-boiling solvents (e.g., DMF or toluene) improve solubility and reaction kinetics.

- Ligand Design : Bulky ligands (e.g., Xantphos) enhance Pd-catalyzed coupling by stabilizing active intermediates.

- Microwave Irradiation : Reduces reaction time (e.g., from 24 h to 2 h) while maintaining >80% yield .

- Byproduct Analysis : Monitor dehalogenation (e.g., via GC-MS) if reducing conditions are present.

Q. What strategies resolve discrepancies in NMR data when deuterated solvents or temperature variations are used?

- Variable Temperature (VT) NMR : Identify dynamic processes (e.g., piperazine ring puckering) causing signal splitting.

- 2D Experiments : HSQC and HMBC to assign overlapping aromatic signals.

- Solvent Comparison : Use DMSO-d to observe hydrogen bonding between the cyano group and solvent, which shifts NH protons downfield .

Q. In crystallographic studies, how do molecular packing patterns compare to analogs with different substituents, and what implications arise for solid-state reactivity?

- Crystal Packing : The bromo and cyano groups participate in halogen bonding and C–H···N interactions, respectively, creating layered structures (e.g., monoclinic P2/n symmetry) .

- Thermal Stability : Stronger intermolecular forces (vs. non-halogenated analogs) increase melting points but may reduce solubility.

- Solid-State Reactivity : Halogen bonding can orient molecules for topochemical reactions (e.g., photodimerization) .

Data Contradiction Analysis

Q. Why do synthetic yields vary significantly between similar protocols (e.g., 50% vs. 80%)?

Contradictions often arise from:

- Impurity in Reagents : Trace moisture in 1,4-dioxane hydrolyzes the Boc group, reducing yield.

- Scale Effects : Poor heat distribution in large batches lowers efficiency.

- Workup Differences : Ether extraction (vs. dichloromethane) may lose polar byproducts, artificially inflating purity .

Q. How should researchers address conflicting bioactivity results in cellular assays?

- Metabolic Stability : The cyano group may undergo enzymatic conversion to amides, altering activity.

- Membrane Permeability : LogP calculations (e.g., ~2.5 for this compound) suggest moderate permeability, but tert-butyl groups can enhance efflux by P-glycoprotein .

- Control Experiments : Use structurally analogous compounds (e.g., tert-butyl 4-(2-chlorophenyl) derivatives) to isolate substituent effects .

Methodological Recommendations

- Synthetic Optimization : Use Design of Experiments (DoE) to map the impact of temperature, solvent, and catalyst loading .

- Crystallography : Compare unit cell parameters (e.g., a = 6.1925 Å, b = 8.2636 Å) with analogs to predict polymorphism .

- Biological Assays : Pair SPR (surface plasmon resonance) with molecular docking to validate target binding (e.g., kinase inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.